molecular formula C14H21N B3243281 4-Benzyl-4-ethylpiperidine CAS No. 1556429-45-8

4-Benzyl-4-ethylpiperidine

Cat. No.: B3243281
CAS No.: 1556429-45-8
M. Wt: 203.32
InChI Key: ZKFUYPZVEGZRNG-UHFFFAOYSA-N
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Description

4-Benzyl-4-ethylpiperidine is a piperidine derivative featuring both benzyl and ethyl substituents at the 4-position of the heterocyclic ring. Piperidine derivatives are widely used in pharmaceutical synthesis, agrochemicals, and materials science due to their versatile reactivity and ability to modulate biological activity .

Properties

IUPAC Name

4-benzyl-4-ethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-2-14(8-10-15-11-9-14)12-13-6-4-3-5-7-13/h3-7,15H,2,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFUYPZVEGZRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNCC1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Benzyl-4-ethylpiperidine typically involves the following steps:

Industrial production methods often involve optimizing these steps to ensure high yield and purity. Catalysts such as rhodium on alumina are commonly used in the hydrogenation process .

Chemical Reactions Analysis

4-Benzyl-4-ethylpiperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

4-Benzyl-4-ethylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzyl-4-ethylpiperidine involves its interaction with monoamine neurotransmitters. It acts as a monoamine releasing agent with a high selectivity for dopamine and norepinephrine over serotonin. This selectivity is quantified by its effective concentration (EC50) values: 109 nM for dopamine, 41.4 nM for norepinephrine, and 5246 nM for serotonin . Additionally, it functions as a monoamine oxidase inhibitor (MAOI), with a preference for inhibiting MAO-A .

Comparison with Similar Compounds

Structural and Molecular Features

The substituents on the piperidine ring critically influence physicochemical properties. Below is a comparative analysis of key analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Hazards
4-Benzylpiperidine C₁₂H₁₇N 175.28 Benzyl (C4) Lab reagent; skin irritation
2-Ethylpiperidine C₇H₁₅N 113.20 Ethyl (C2) Pharmaceutical intermediate
4-Benzyl-4-ethylpiperidine (inferred) C₁₄H₂₁N 203.33 Benzyl, Ethyl (C4) Hypothesized intermediate for drug synthesis
1-Benzyl-4-piperidinone C₁₂H₁₅NO 189.25 Benzyl, Ketone (C4) Pharmaceutical precursor
4-(4-Fluorophenyl)-4-hydroxy piperidine C₁₁H₁₄FNO 195.24 Fluorophenyl, Hydroxyl (C4) Drug synthesis intermediate

Key Observations:

  • Steric and Electronic Effects: The dual substitution (benzyl and ethyl) at C4 in this compound introduces significant steric bulk compared to monosubstituted analogs like 4-benzylpiperidine.
  • Hydrophobicity : The ethyl group increases hydrophobicity relative to polar substituents (e.g., hydroxyl in 4-(4-fluorophenyl)-4-hydroxy piperidine), which could influence solubility and metabolic stability .
  • Functional Group Diversity: Derivatives like 1-benzyl-4-piperidinone (ketone group) exhibit distinct reactivity, enabling participation in condensation or reduction reactions, unlike non-polar alkyl substituents in this compound .

Biological Activity

4-Benzyl-4-ethylpiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter systems. This article explores its biological activity, mechanisms of action, toxicity profiles, and relevant research findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of a benzyl group and an ethyl group attached to the piperidine nitrogen. Its chemical formula is C13H19NC_{13}H_{19}N. The compound's structure contributes to its unique biological properties, particularly its interaction with neurotransmitter systems.

The primary mechanism of action for this compound involves its role as a monoamine releasing agent . It exhibits selectivity for dopamine and norepinephrine over serotonin, which is quantified by effective concentration (EC50) values:

NeurotransmitterEC50 (nM)
Dopamine109
Norepinephrine41.4
Serotonin5246

This selectivity suggests that the compound may be useful in developing therapeutic agents targeting dopaminergic and noradrenergic systems, potentially offering benefits in treating conditions like depression or ADHD.

Neurotransmitter Interaction

Research indicates that this compound can influence neurotransmitter release, particularly dopamine and norepinephrine. These interactions may lead to increased synaptic levels of these neurotransmitters, which are crucial for mood regulation and cognitive functions .

Toxicity Profile

The toxicity of piperidine derivatives is an important consideration. According to toxicity studies, the LD50 value for this compound is reported to be higher than that of other substituted piperidines, indicating a relatively lower toxicity profile:

CompoundLD50 (μg)
4-Ethyl derivative1.54
4-Methyl derivative2.72
4-Benzyl derivative 14.72

This suggests that while the compound may exhibit biological activity, it does so with a lower risk of acute toxicity compared to other derivatives .

Case Studies and Research Findings

  • Neuropharmacological Studies : Investigations into the pharmacological effects of this compound reveal its potential as a stimulant with effects on mood-enhancing neurotransmitters. These findings support further exploration into its use as an antidepressant or stimulant agent.
  • Antiviral Research : A study highlighted the potential of structurally related piperidines as inhibitors of the influenza virus, suggesting that modifications in the piperidine structure could lead to enhanced antiviral activity . This opens avenues for further research into this compound's efficacy against viral pathogens.
  • Synthetic Applications : The compound serves as a building block in organic synthesis, demonstrating versatility in creating more complex molecules with potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Benzyl-4-ethylpiperidine
Reactant of Route 2
4-Benzyl-4-ethylpiperidine

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